molecular formula C20H22ClFN2O4S B11346834 N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11346834
M. Wt: 440.9 g/mol
InChI Key: TYLNMIIENOYTLN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and multiple aromatic rings with different substituents.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Substitution reactions:

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and solvents.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    4-Chlorobenzenamide, N-(4-methoxyphenyl)-: This compound shares some structural similarities but lacks the piperidine ring and sulfonyl group.

    4-Methoxyformanilide: This compound has a similar methoxyphenyl group but differs in the overall structure and functional groups.

    Propanamide, N-(4-methoxyphenyl)-3-chloro-: This compound has a similar chloro and methoxy substitution pattern but differs in the amide and piperidine components.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClFN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O4S/c1-28-19-7-6-17(12-18(19)21)23-20(25)15-8-10-24(11-9-15)29(26,27)13-14-2-4-16(22)5-3-14/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

TYLNMIIENOYTLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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